1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by a triazole ring substituted with a cyclopropyl group and an aldehyde functional group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications .
Preparation Methods
The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with formylated triazole derivatives. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scalable processes that optimize reaction times and conditions to produce the compound efficiently .
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids under the influence of oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents under specific conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.
Scientific Research Applications
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying enzyme interactions.
Industry: The compound is utilized in the synthesis of agrochemicals and other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives, such as:
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde: Similar structure but different ring positions, leading to variations in reactivity and biological activity.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: Contains additional functional groups, offering different chemical properties and applications.
4,5-Disubstituted 1,2,4-triazole-3-thiones: These compounds have different substituents, affecting their antimicrobial activity and other properties.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2731009-58-6 |
---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.